molecular formula C18H16FN3OS B4411378 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone

Cat. No.: B4411378
M. Wt: 341.4 g/mol
InChI Key: PTIXSOBVBREWNA-UHFFFAOYSA-N
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Description

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone is a synthetic organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in its structure contributes to its significant pharmacological potential.

Properties

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c1-22-17(11-13-5-3-2-4-6-13)20-21-18(22)24-12-16(23)14-7-9-15(19)10-8-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIXSOBVBREWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone typically involves the reaction of 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol with 4-fluorophenacyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.

    Medicine: Investigated for its anticancer properties and potential use in cancer therapy.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. Additionally, the compound may interact with enzymes and proteins involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone stands out due to its unique combination of the triazole ring and the fluorophenyl group, which enhances its biological activity and pharmacological potential. The presence of the fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone

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